(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 609792-38-3

Cat. No.: VC8445029

Molecular Formula: C21H24FN3O3S

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609792-38-3 |

|---|---|

| Molecular Formula | C21H24FN3O3S |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

| Standard InChI | InChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2 |

| Standard InChI Key | ICOYENDSFPJMSB-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

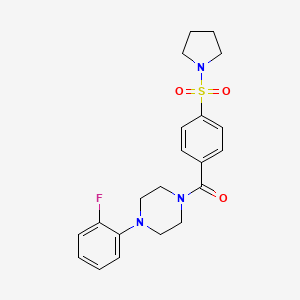

The systematic IUPAC name of the compound is [4-(2-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylsulfonyl)phenyl]methanone, reflecting its three core components:

-

A 2-fluorophenyl group attached to a piperazine ring.

-

A pyrrolidine-1-sulfonyl moiety linked to a benzoyl group.

Synonyms include WAY-312491, 609792-38-3, and multiple variations of its systematic name .

Molecular Architecture

The compound’s structure (Figure 1) is characterized by:

-

Piperazine core: A six-membered diamine ring providing conformational flexibility.

-

2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity through halogen interactions.

-

Pyrrolidine sulfonyl group: Introduces polarity and potential hydrogen-bonding interactions via the sulfonyl (-SO-) moiety .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 417.5 g/mol | |

| SMILES Notation | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| InChI Key | ICOYENDSFPJMSB-UHFFFAOYSA-N |

Synthesis and Structural Analogues

Hypothetical Synthesis Pathway

While explicit synthesis details for this compound are unavailable in public databases, its structure suggests a convergent strategy involving:

-

Nucleophilic Aromatic Substitution (SNAr): Reacting 4-fluoronitrobenzene derivatives with piperazine to install the fluorophenyl-piperazine moiety.

-

Sulfonylation: Treating 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the pyrrolidine sulfonyl intermediate.

-

Coupling: Combining the two fragments via a ketone bridge using Friedel-Crafts acylation or similar methodologies .

Structural Analogues and Activity Trends

Compounds with related architectures, such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, exhibit inhibitory activity against Aedes aegypti Kir1 channels (IC = 0.47–1.47 μM) . Key structure-activity relationship (SAR) insights include:

-

Sulfonamide Linkage: Critical for potency; replacing sulfonyl with amide groups reduces activity .

-

Halogen Substitution: Fluorine or chlorine at the para position of the phenyl ring enhances target affinity .

-

Ring Size: Piperazine outperforms homopiperazine or spirocyclic analogs in biological assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume